molecular formula C8H9N3O B14845440 6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile

6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile

Katalognummer: B14845440
Molekulargewicht: 163.18 g/mol
InChI-Schlüssel: ZQTKTOZQVIRSMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile is a heterocyclic organic compound that features a pyridine ring substituted with an aminomethyl group at the 6-position, a methoxy group at the 4-position, and a cyano group at the 2-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile can be achieved through several synthetic routes One common method involves the nucleophilic substitution of a suitable pyridine derivative

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The cyano group can be reduced to an amine group under hydrogenation conditions.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of thioethers or secondary amines.

Wissenschaftliche Forschungsanwendungen

6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the development of enzyme inhibitors or receptor modulators.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.

Wirkmechanismus

The mechanism of action of 6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The aminomethyl group can form hydrogen bonds with target proteins, while the methoxy and cyano groups can participate in hydrophobic interactions and electronic effects, respectively.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Aminomethyl)pyridine: Lacks the methoxy and cyano groups, making it less versatile in terms of chemical reactivity.

    4-Methoxypyridine-2-carbonitrile: Lacks the aminomethyl group, reducing its potential for forming hydrogen bonds with biological targets.

    6-(Aminomethyl)pyridine-2-carbonitrile: Lacks the methoxy group, which may affect its electronic properties and reactivity.

Uniqueness

6-(Aminomethyl)-4-methoxypyridine-2-carbonitrile is unique due to the presence of all three functional groups (aminomethyl, methoxy, and cyano) on the pyridine ring. This combination of groups provides a balance of electronic, steric, and hydrogen-bonding properties, making it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H9N3O

Molekulargewicht

163.18 g/mol

IUPAC-Name

6-(aminomethyl)-4-methoxypyridine-2-carbonitrile

InChI

InChI=1S/C8H9N3O/c1-12-8-2-6(4-9)11-7(3-8)5-10/h2-3H,4,9H2,1H3

InChI-Schlüssel

ZQTKTOZQVIRSMS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=C1)C#N)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.